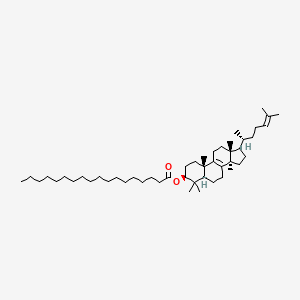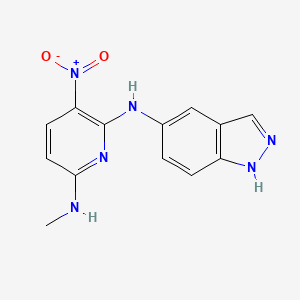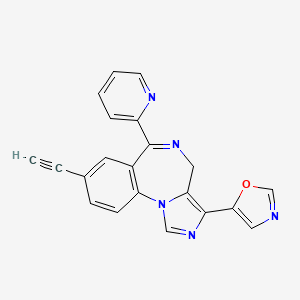
Lanosteryl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanosteryl stearate is a fatty acid.
Wissenschaftliche Forschungsanwendungen
1. Stereospecific Synthesis and Labeling
Lanosteryl stearate, derived from lanosterol, has been used in stereospecific synthesis. A study by Nicotra, Ronchetti, and Russo (1978) demonstrated the synthesis of Δ24-sterols labeled on the 26- or 27-methyl group, using lanosteryl acetate. This process is crucial for creating specifically labeled compounds for research purposes, particularly in the study of sterols and their biological activities (Nicotra, Ronchetti, & Russo, 1978).
2. Membrane Properties Study
A 2006 study by Henriksen et al. explored the effects of lanosterol, the biosynthetic precursor of cholesterol and ergosterol, on lipid bilayers. This research is significant for understanding how different sterols, including derivatives like lanosteryl stearate, affect the physical properties of cell membranes, which is crucial for developing targeted therapies for various diseases (Henriksen et al., 2006).
3. Analgesic and Anti-inflammatory Activities
Research on lanosteryl compounds, including lanosteryl stearate, has revealed their potential in analgesic and anti-inflammatory applications. Raga et al. (2011) demonstrated the significant analgesic and anti-inflammatory activities of triterpenes and sterols from Syzygium samarangense, which can lead to the development of new treatments for pain and inflammation (Raga et al., 2011).
4. Cytoplasmic Maturation in Oocytes
Lanosterol, and by extension, its derivatives like lanosteryl stearate, play a role in the cytoplasmic maturation of oocytes, as indicated by a study conducted by Lee et al. (2016). This research is crucial for improving reproductive technologies and understanding sterol's role in cellular processes (Lee et al., 2016).
5. Plant Bioassays and Auxin-like Activity
Smith and Staden's 1978 study revealed that lanosteryl and other steryl glucosides displayed auxin-like activity in certain plant bioassays. This finding is significant for agricultural and botanical research, particularly in understanding plant growth and development (Smith & Staden, 1978).
6. Discovery of Therapeutic Compounds' Modes of Action
Lanosterol synthase, closely related to lanosteryl stearate, was identified as a target of therapeutic compounds in a genome-wide screen by Lum et al. (2004). Understanding the modes of action of such compounds is crucial for developing safer and more effective therapies (Lum et al., 2004).
7. Cardioprotective Potential
Mosa et al. (2016) studied the cardioprotective potential of a lanosteryl triterpene, highlighting its ability to minimize myocardial injury. This research is vital for developing new treatments for cardiovascular diseases (Mosa et al., 2016).
8. Antihyperglycemic Activity
The in vivo antihyperglycemic activity of lanosteryl triterpenes was demonstrated by Mosa et al. (2015), indicating their potential in diabetes management (Mosa et al., 2015).
Eigenschaften
CAS-Nummer |
88866-57-3 |
|---|---|
Produktname |
Lanosteryl stearate |
Molekularformel |
C48H84O2 |
Molekulargewicht |
693.19 |
IUPAC-Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl stearate |
InChI |
InChI=1S/C48H84O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h26,38-39,42-43H,10-25,27-36H2,1-9H3/t38-,39-,42+,43+,46-,47-,48+/m1/s1 |
InChI-Schlüssel |
TUKMXEJSUKIWJJ-RYLCTOKJSA-N |
SMILES |
CC1(C)[C@@H](OC(CCCCCCCCCCCCCCCCC)=O)CC[C@]2(C)C3=C([C@@]4(CC[C@@H]([C@]4(CC3)C)[C@H](C)CC/C=C(C)\C)C)CC[C@@]12[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lanosteryl stearate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)


![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)